molecular formula C14H10Br2O2 B448514 2,4-Dibromophenyl 3-methylbenzoate

2,4-Dibromophenyl 3-methylbenzoate

Cat. No.: B448514
M. Wt: 370.03g/mol
InChI Key: WMRWKZGNACYQGX-UHFFFAOYSA-N
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Description

2,4-Dibromophenyl 3-methylbenzoate is a synthetic ester compound of interest in organic and medicinal chemistry research. While specific studies on this exact molecule are limited, its structure, incorporating both a brominated phenol and a methylbenzoate group, suggests its potential utility as a versatile synthetic intermediate or a building block for the development of more complex molecules . Compounds within this class are frequently investigated for their applications as photo-removable protecting groups for carboxylic acids, enabling controlled release in synthetic and biochemical systems . Furthermore, related phenacyl benzoate derivatives are known to serve as key precursors in the synthesis of various heterocycles, such as oxazoles and imidazoles, which are core structures in many pharmaceuticals and functional materials . The presence of bromine atoms on the phenyl ring offers reactive sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse array of derivative compounds for structure-activity relationship (SAR) studies or material science applications . This product is intended for research purposes as a chemical standard or a synthetic intermediate in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H10Br2O2

Molecular Weight

370.03g/mol

IUPAC Name

(2,4-dibromophenyl) 3-methylbenzoate

InChI

InChI=1S/C14H10Br2O2/c1-9-3-2-4-10(7-9)14(17)18-13-6-5-11(15)8-12(13)16/h2-8H,1H3

InChI Key

WMRWKZGNACYQGX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)Br

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) Phenyl Benzoate (CAS 93-99-2)

  • Structure : Lacks bromine and methyl substituents.
  • Properties : Lower molecular weight (212.2 g/mol) and melting point (~70°C) compared to brominated analogs due to absence of heavy halogens. Hydrolysis occurs readily under alkaline conditions .

(b) Methyl 3-Methoxybenzoate (CAS 5368-81-0)

  • Structure : Contains a methoxy group (electron-donating) instead of bromine.
  • Properties : Higher solubility in polar solvents due to methoxy’s polarity. Lower melting point (~45°C) compared to brominated esters, which typically exceed 100°C .
  • Key Difference : Bromine’s electron-withdrawing nature in 2,4-dibromophenyl 3-methylbenzoate may reduce electrophilic substitution reactivity compared to methoxy-substituted analogs .

(c) 2-(2,4-Dibromophenyl)acetic Acid (CAS 18698-97-0)

  • Structure : Shares the 2,4-dibromophenyl group but features an acetic acid moiety instead of an ester.
  • Properties : Higher acidity (pKa ~2.5–3.0) due to the carboxylic acid group. Likely lower volatility compared to the ester form .
  • Key Difference: The ester group in this compound enhances lipophilicity, making it more suitable for applications requiring non-polar solubility .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Trends
This compound C₁₄H₁₀Br₂O₂ ~370.0 (estimated) 2,4-dibromo; 3-methyl >100 (estimated) Low in water; high in organics
Phenyl benzoate C₁₃H₁₀O₂ 212.2 None ~70 Moderate in ethanol
Methyl 3-methoxybenzoate C₉H₁₀O₃ 166.2 3-methoxy ~45 High in acetone
2-(2,4-Dibromophenyl)acetic acid C₈H₆Br₂O₂ 297.9 2,4-dibromo; acetic acid ~120 Low in water; soluble in DMSO

Table 2: Reactivity Comparison

Compound Hydrolysis Rate (Relative) Electrophilic Reactivity Thermal Stability
This compound Low (steric hindrance) Moderate High
Phenyl benzoate High High Moderate
Methyl 3-methoxybenzoate Moderate High Low

Research Findings

Substituent Impact : Bromine atoms significantly increase melting points and reduce solubility in polar solvents. For example, 2-(2,4-dibromophenyl)acetic acid (CAS 18698-97-0) has a melting point of ~120°C, aligning with trends observed in brominated aromatics .

Hydrolysis Resistance : The 3-methyl group in this compound likely slows ester hydrolysis compared to unsubstituted phenyl benzoate, as alkyl groups sterically protect the ester bond .

Lipophilicity: Bromine and methyl groups synergistically enhance lipid solubility, making the compound more compatible with polymer matrices or non-aqueous reaction systems compared to methoxy analogs .

Notes

Data Limitations : Direct experimental data for this compound are sparse; comparisons rely on structurally related compounds.

Contradictions: Some sources suggest bromine reduces electrophilic reactivity, while others note bromine’s polarizability may increase susceptibility to certain nucleophilic attacks. Contextual factors (e.g., solvent, temperature) are critical .

Synthetic Applications : The compound’s stability and lipophilicity suggest utility in flame retardants or specialty polymers, though further validation is required.

Preparation Methods

Bromination of Phenol in Non-Ionic Solvents

The dibromination of phenol represents the foundational step in synthesizing 2,4-dibromophenyl 3-methylbenzoate. Classical methods employing ionic solvents like sulfuric acid or acetic acid often suffer from poor regioselectivity, yielding mixtures of mono-, di-, and tribrominated products. A breakthrough documented in US Patent 3,454,654 demonstrates that non-ionic solvents (e.g., dichloromethane or carbon tetrachloride) paired with 2,6-di-tert-butyl-4-cresol as a stabilizer significantly enhance selectivity for the 2,4-dibromophenol isomer. The stabilizer inhibits oxidative side reactions that generate colored byproducts, ensuring a product with an APHA color value below 100.

Reaction conditions critically influence yield and purity. Operating at 15–30°C with a bromine-to-phenol molar ratio of 2.1:1 achieves optimal results, producing 2,4-dibromophenol with ≥96% purity and <4% combined impurities (Table 1). Elevated temperatures (>40°C) promote tribromination, while sub-stoichiometric bromine leads to residual monobromophenol.

Table 1: Optimization of 2,4-Dibromophenol Synthesis

ParameterOptimal RangePurity (%)Yield (%)
Temperature20–28°C96–9888–92
Bromine Equivalents2.1–2.2 eq95–9785–90
Stabilizer Loading0.05–0.5 wt%97–9990–94

Purification and Stabilization Strategies

Crude 2,4-dibromophenol requires purification via fractional crystallization or vacuum distillation. Recrystallization from hexane at −20°C isolates the product as white needles (mp 38–40°C). Stabilizers such as 2,6-di-tert-butyl-4-cresol (0.1 wt%) are often retained in the final product to prevent autoxidation during storage.

Synthesis of 3-Methylbenzoyl Chloride: Acylating Agent Preparation

Chlorination of 3-Methylbenzoic Acid

3-Methylbenzoyl chloride is synthesized by treating 3-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Thionyl chloride is preferred for its gaseous byproducts (SO₂ and HCl), which simplify purification. The reaction proceeds quantitatively under reflux (70–80°C, 2–4 h) in anhydrous dichloromethane, yielding 3-methylbenzoyl chloride as a colorless liquid (bp 215–217°C).

Esterification of 2,4-Dibromophenol with 3-Methylbenzoyl Chloride

Schotten-Baumann Acylation

The Schotten-Baumann reaction remains the most widely used method for esterifying phenolic substrates. In this approach, 2,4-dibromophenol is dissolved in a 10% aqueous NaOH solution, and 3-methylbenzoyl chloride is added dropwise at 0–5°C. The base scavenges HCl, driving the reaction to completion. After 1–2 h, the ester precipitates and is isolated via filtration (Yield: 82–88%).

Reaction Mechanism:

2,4-Dibromophenol+3-Methylbenzoyl ChlorideNaOH (aq)2,4-Dibromophenyl 3-Methylbenzoate+HCl+NaCl\text{2,4-Dibromophenol} + \text{3-Methylbenzoyl Chloride} \xrightarrow{\text{NaOH (aq)}} \text{this compound} + \text{HCl} + \text{NaCl}

Anhydrous Coupling with Catalytic Bases

Modern protocols employ anhydrous conditions using pyridine or 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency. A representative procedure involves refluxing equimolar amounts of 2,4-dibromophenol and 3-methylbenzoyl chloride in dry toluene with DMAP (5 mol%) for 3 h. This method achieves yields of 89–92% with minimal side products.

Advantages Over Aqueous Methods:

  • Avoids hydrolysis of the acyl chloride.

  • Enables higher reaction temperatures (80–110°C), reducing reaction time.

Solid-Phase Esterification Using Tetrabutylammonium Fluoride

Innovative work by Matsumoto et al. demonstrates that tetrabutylammonium fluoride (Bu₄NF) efficiently deprotonates carboxylic acids to form reactive ammonium carboxylates. While originally designed for alkyl halides, this method adapts to phenolic substrates when 3-methylbenzoic acid is treated with Bu₄NF (1.1 eq) in THF, followed by addition of 2,4-dibromophenyl bromide. However, limited substrate solubility and competing etherification reduce yields to 65–70%, making this approach less favorable for large-scale synthesis.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 8.05 (d, J = 7.8 Hz, 1H, ArH), 7.75 (s, 1H, ArH), 7.50–7.43 (m, 3H, ArH), 2.45 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃): δ 165.2 (C=O), 142.1–118.7 (ArC), 21.3 (CH₃).

  • MS (EI) : m/z 382 [M]⁺ (calc. for C₁₄H₉Br₂O₂: 382.89).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H₂O) confirms ≥98% purity. Residual 3-methylbenzoic acid and 2,4-dibromophenol are monitored at 254 nm, with retention times of 3.2 min and 5.8 min, respectively.

Industrial-Scale Considerations and Environmental Impact

Solvent Recovery and Waste Management

Large-scale processes prioritize solvent recycling, particularly for dichloromethane and toluene. Neutralization of acidic byproducts (e.g., HCl) with Ca(OH)₂ generates CaCl₂, which is repurposed for de-icing applications.

Green Chemistry Alternatives

Microwave-assisted esterification reduces reaction times by 60% while maintaining yields of 85–90%. Supercritical CO₂ as a solvent shows promise for eliminating organic solvents entirely, though yields remain suboptimal (70–75%) .

Q & A

Q. How do solvent polarity and temperature affect the compound’s conformational dynamics?

  • Methodology : Conduct variable-temperature NMR (VT-NMR) in DMSO-d₆ and CDCl₃. Analyze rotational barriers of the ester group using line-shape simulations. Compare with MD simulations (NAMD) to model solvation effects .

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